4-{(E)-[(4-chlorophenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl furan-2-carboxylate
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Overview
Description
4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an imino group, a phenyl group, and a furoate ester. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imino group: This step involves the reaction of the oxazole derivative with a chlorophenylamine under controlled conditions to form the imino group.
Esterification: The final step involves the esterification of the oxazole derivative with furoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE
- 4-{[(4-BROMOPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE
Uniqueness
4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structural features make it a valuable subject for research in various scientific fields.
Properties
Molecular Formula |
C21H13ClN2O4 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] furan-2-carboxylate |
InChI |
InChI=1S/C21H13ClN2O4/c22-15-8-10-16(11-9-15)23-13-17-21(28-20(25)18-7-4-12-26-18)27-19(24-17)14-5-2-1-3-6-14/h1-13H |
InChI Key |
LLGHRAIEEZZYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)OC(=O)C3=CC=CO3)C=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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